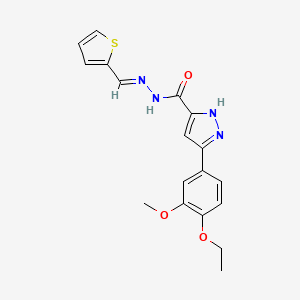
N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide" is a complex molecule that may be related to various quinoline and indazole derivatives. These types of compounds have been studied for their potential pharmacological activities, including inotropic effects on the heart and anti-proliferative effects against cancer cell lines.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including condensation reactions and the use of peptide coupling agents. For instance, the synthesis of 1-substituted-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) piperidine-4-carboxamides was achieved by evaluating their inotropic activity, which is a measure of the force of heart muscle contractions . Another related synthesis involved the creation of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide hybrids using substituted N-phenyl piperazines and piperidines . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including crystallography. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was elucidated to understand its antitumor activity . This suggests that similar structural analysis techniques could be applied to determine the molecular structure of "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include condensation and cyclization. For instance, the synthesis of the indazole derivative mentioned earlier involved amination and cyclization steps . These reactions are crucial for forming the heterocyclic structures that are characteristic of these molecules. The chemical reactions for the compound would likely involve similar strategies to build the quinazolin and indazole rings.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized in the context of their pharmacological potential. For example, the inotropic activity of certain quinoline derivatives was measured to assess their ability to increase heart muscle contraction strength . Additionally, the anti-proliferative activity of quinoline derivatives was evaluated against various cancer cell lines, and their potency was quantified using GI50 values . These properties are indicative of the compound's potential as a therapeutic agent and would be important to analyze for "N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide" as well.
Scientific Research Applications
Enantioselective Synthesis
A study by Cann et al. (2012) describes the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist through a convergent, stereoselective, and economical synthesis. This research highlights the importance of enantioselective processes in the preparation of pharmacologically relevant compounds, potentially applicable to the synthesis of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Cann et al., 2012).
Heterocyclic Carboxamides as Antipsychotic Agents
Research by Norman et al. (1996) explored heterocyclic analogues of a known antipsychotic agent, evaluating their potential as antipsychotic agents. These compounds were assessed for their binding to dopamine and serotonin receptors, indicating the role of heterocyclic carboxamides in the development of treatments for psychiatric conditions. This approach could be relevant to understanding the pharmacological potential of N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Norman et al., 1996).
NK1 Receptor Ligands
Giuliani et al. (2011) discussed the development of NK1 receptor ligands based on a 4-phenylpyridine moiety, aiming at producing compounds with lower molecular weight or higher hydrophilicity. This study exemplifies the exploration of ligands for specific receptor targets, which could be applicable to the design and synthesis of related compounds, including N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Giuliani et al., 2011).
Antibacterial and Anticancer Evaluation
Bondock and Gieman (2015) synthesized and evaluated the antibacterial and anticancer activities of new heterocyclic compounds, highlighting the significance of structural modifications in enhancing biological activity. This research underscores the potential of heterocyclic compounds in therapeutic applications, which may extend to compounds like N-(1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide (Bondock & Gieman, 2015).
Safety and Hazards
properties
IUPAC Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O/c1-14-23-18-8-4-3-7-17(18)21(24-14)28-12-10-15(11-13-28)25-22(29)20-16-6-2-5-9-19(16)26-27-20/h15H,2-13H2,1H3,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJUDFDBUKMBDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCC(CC3)NC(=O)C4=NNC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

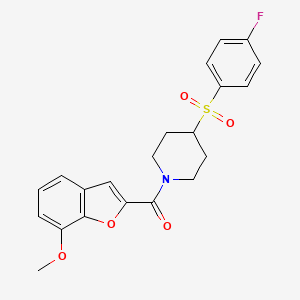
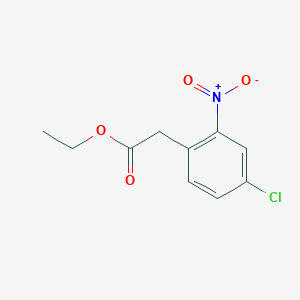


![1-(Cyclopropylmethyl)-2-[[4-methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridine](/img/structure/B2540782.png)
![2-(furan-2-yl)-1-(4-(p-tolyloxy)butyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B2540783.png)


![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-(O-acetyloxime)](/img/structure/B2540788.png)
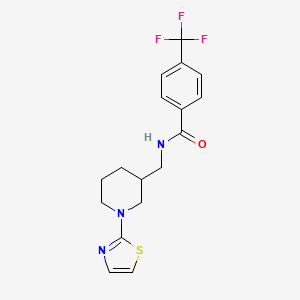
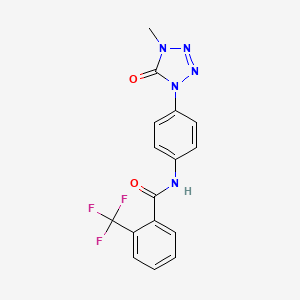
![N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2540796.png)
